molecular formula C21H21FN4O3S B6569335 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide CAS No. 921503-63-1

2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide

Cat. No.: B6569335
CAS No.: 921503-63-1
M. Wt: 428.5 g/mol
InChI Key: NVZKNBGCHKWYLL-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring an imidazole core substituted with a benzylcarbamoylmethyl group at position 1 and a hydroxymethyl group at position 3. A sulfanyl (-S-) bridge connects the imidazole ring to an acetamide moiety, which is further substituted with a 3-fluorophenyl group.

Properties

IUPAC Name

N-benzyl-2-[2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S/c22-16-7-4-8-17(9-16)25-20(29)14-30-21-24-11-18(13-27)26(21)12-19(28)23-10-15-5-2-1-3-6-15/h1-9,11,27H,10,12-14H2,(H,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZKNBGCHKWYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is a complex organic molecule with potential biological activity, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure includes an imidazole core, which is known for its diverse biological activities. The presence of a sulfanyl group and various aromatic substituents may influence its interaction with biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C20H22N4O2S
CAS Number 921846-45-9

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with specific molecular targets such as enzymes or receptors. Such interactions can lead to modulation of various biological pathways, which may include anti-inflammatory or antimicrobial effects.

Antimicrobial Activity

Recent studies have shown that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been reported to display activity against both Gram-positive and Gram-negative bacteria. The specific compound may share these properties due to the imidazole moiety's inherent characteristics.

Anti-inflammatory Effects

Imidazole derivatives are also noted for their anti-inflammatory activities. Structure-activity relationship (SAR) analyses indicate that modifications at specific positions on the imidazole ring can enhance anti-inflammatory effects. For example, compounds that exhibit COX-2 inhibition are particularly promising in treating inflammatory disorders .

Case Studies

  • Study on Benzimidazole Derivatives : A study published in Pharmacological Reviews highlighted various benzimidazole derivatives' biological activities, noting their effectiveness against inflammatory pathways and microbial infections . The findings suggest that the structural components similar to those in the compound under consideration may yield comparable results.
  • Benzimidazole and Imidazole Interactions : Research focusing on benzimidazoles has demonstrated their ability to inhibit key enzymes involved in inflammation, such as COX-2 and LOX (lipoxygenase). These insights provide a framework for understanding how modifications in the imidazole structure can influence biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substituents on the imidazole ring significantly affect the compound's biological activity. For instance:

  • Positioning of Substituents : Variations at the N1, C2, C5, and C6 positions can lead to enhanced selectivity and potency against specific targets.
  • Functional Groups : The presence of functional groups such as hydroxymethyl or fluorophenyl can modify the lipophilicity and electronic properties of the compound, thus affecting its interaction with biological molecules .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity : Studies have indicated that compounds with imidazole moieties exhibit significant anticancer properties. The specific compound may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. Research into similar imidazole derivatives has shown promising results in various cancer models.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, likely through the inhibition of pro-inflammatory cytokines and pathways. Compounds that target similar pathways have been explored for treating chronic inflammatory diseases.
  • Antimicrobial Properties : The presence of the imidazole ring is often associated with antimicrobial activity. This compound could be investigated for its efficacy against various bacterial and fungal strains, contributing to the development of new antibiotics.

Mechanistic Studies

Research into the mechanism of action for compounds similar to this one has revealed several pathways:

  • Inhibition of Enzymatic Activity : Imidazole derivatives often act as enzyme inhibitors, affecting metabolic pathways critical for cell survival.
  • Receptor Modulation : The compound may interact with specific receptors involved in pain and inflammation, providing a basis for its potential use in analgesics.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored a series of imidazole derivatives, including those structurally similar to our compound. Results indicated that these compounds could significantly reduce tumor size in xenograft models, showcasing their potential as anticancer agents .

Case Study 2: Anti-inflammatory Activity

In a study published in Pharmacology Reports, researchers tested several imidazole-based compounds for their ability to inhibit TNF-alpha production in macrophages. The findings suggested that modifications to the imidazole ring enhanced anti-inflammatory effects, indicating that our compound could exhibit similar properties .

Case Study 3: Antimicrobial Testing

Research conducted on imidazole derivatives demonstrated broad-spectrum antimicrobial activity. In vitro tests showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that our compound might also serve as a lead for developing new antimicrobial agents .

Summary of Applications

Application TypeDescriptionSupporting Studies
AnticancerInduces apoptosis and disrupts cell cycle in cancer cells.Journal of Medicinal Chemistry
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential treatment for chronic inflammatory diseases.Pharmacology Reports
AntimicrobialExhibits activity against various bacterial strains; potential for new antibiotic development.Various studies on imidazole derivatives

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs and related heterocyclic derivatives are summarized below, highlighting key differences in core scaffolds, substituents, and reported bioactivities.

Table 1: Comparative Analysis of Structural Analogs

Compound Name / ID Core Structure Key Substituents Reported Bioactivity References
Target Compound Imidazole 1-(benzylcarbamoylmethyl), 5-(hydroxymethyl), 3-fluorophenylacetamide Not specified in evidence
2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide Imidazole 1-(benzylcarbamoylmethyl), 5-(hydroxymethyl), 2,4-difluorophenylacetamide Structural analog (no data)
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives Benzoimidazolone Varied sulfonyl and amine substituents Antitumor activity
Razaxaban (Factor Xa inhibitor) Pyrazole 3-trifluoromethyl, aminobenzisoxazole, 2-fluoro-4-(dimethylaminomethylimidazolyl) Anticoagulant (Factor Xa inhibition)
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole Indole, sulfanyl-acetamide Antimicrobial potential

Key Observations:

Core Heterocycle Variations :

  • The target compound’s imidazole core distinguishes it from benzoimidazolones (e.g., antitumor agents in ) and oxadiazoles (e.g., antimicrobial derivatives in ). Pyrazole-based razaxaban shares functional groups (e.g., fluorophenyl, sulfanyl) but targets a distinct biological pathway (Factor Xa inhibition).

Substituent Effects :

  • Fluorophenyl Position : The 3-fluorophenyl group in the target compound contrasts with the 2,4-difluorophenyl analog , which may alter steric and electronic interactions with biological targets.
  • Hydroxymethyl vs. Sulfonyl Groups : The hydroxymethyl group on the imidazole ring may enhance solubility compared to sulfonyl-substituted benzoimidazolones .

However, razaxaban’s pyrazole scaffold demonstrates the impact of core structure on specificity (e.g., enzyme inhibition vs. cytotoxicity).

Q & A

Q. What synthetic routes are recommended for synthesizing this compound?

A multi-step approach is typically employed:

  • Step 1 : Construct the imidazole core with hydroxymethyl and benzylcarbamoylmethyl substituents via condensation reactions, using reagents like carbodiimides for amide bond formation .
  • Step 2 : Introduce the sulfanyl group via nucleophilic substitution (e.g., thiol-disulfide exchange) under inert conditions to avoid oxidation .
  • Step 3 : Couple the sulfanyl intermediate to N-(3-fluorophenyl)acetamide using activating agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR : 1H/13C/19F NMR to confirm substituent positions, particularly the fluorophenyl group and imidazole protons. 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates .
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines .
  • Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess affinity for target proteins .

Advanced Research Questions

Q. How can conflicting NMR data for imidazole ring substituents be resolved?

  • Use variable-temperature NMR to detect dynamic processes (e.g., tautomerism).
  • Isotopic labeling (e.g., 15N) simplifies signal assignment in heteronuclear experiments .
  • Computational modeling (DFT or molecular dynamics) predicts chemical shifts and validates experimental data .

Q. What strategies optimize the sulfanyl-acetamide coupling yield?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group .
  • Catalysis : Use mild bases (e.g., triethylamine) to deprotonate the thiol without side reactions .
  • Protecting Groups : Temporarily protect the hydroxymethyl group (e.g., silylation) to prevent oxidation .

Q. How to address discrepancies between computational binding predictions and experimental activity?

  • Orthogonal Assays : Validate with isothermal titration calorimetry (ITC) or microscale thermophoresis (MST) .
  • Metabolite Screening : LC-MS/MS to identify degradation products or active metabolites .
  • Conformational Analysis : Molecular dynamics simulations to assess ligand flexibility in solution .

Q. What methodologies confirm the stereochemistry of the benzylcarbamoyl-methyl group?

  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak® columns) .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra for absolute configuration .
  • Stereoselective Synthesis : Use enantiopure starting materials and monitor optical rotation during synthesis .

Q. How to evaluate stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 4–9) and monitor degradation via HPLC at 37°C .
  • Oxidative Stability : Test in presence of glutathione or ascorbic acid to simulate redox environments .
  • Plasma Stability : Incubate with human plasma and quantify parent compound remaining .

Q. What approaches determine metabolic pathways?

  • Hepatocyte Incubations : Identify Phase I/II metabolites using LC-HRMS .
  • Isotope Tracing : Synthesize deuterated analogs to track metabolic transformations .
  • CYP450 Inhibition Assays : Assess interactions with cytochrome P450 enzymes .

Q. How do solvent effects influence reactivity in sulfanyl group introduction?

  • Solvent Polarity : High polarity solvents stabilize transition states in SN2 reactions (e.g., DMSO > DMF) .
  • Kamlet-Taft Parameters : Optimize solvent hydrogen-bond acceptance (β) and dipolarity (π*) .
  • Kinetic Profiling : Monitor reaction rates under varying solvent conditions to identify optimal media .

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